(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol

Physicochemical characterization Solid-state properties Purification and handling

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol (CAS 921938-81-0) is a heterocyclic building block featuring a fused pyrido[3,2-b][1,4]oxazine bicyclic core with a hydroxymethyl (-CH₂OH) substituent at the 7-position and an N-methyl group at the 4-position. The molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 921938-81-0
Cat. No. B1358573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol
CAS921938-81-0
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCN1CCOC2=C1N=CC(=C2)CO
InChIInChI=1S/C9H12N2O2/c1-11-2-3-13-8-4-7(6-12)5-10-9(8)11/h4-5,12H,2-3,6H2,1H3
InChIKeyPPBFQXGUORHMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol CAS 921938-81-0: Core Scaffold Identity and Procurement Baseline


(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol (CAS 921938-81-0) is a heterocyclic building block featuring a fused pyrido[3,2-b][1,4]oxazine bicyclic core with a hydroxymethyl (-CH₂OH) substituent at the 7-position and an N-methyl group at the 4-position . The molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol [1]. Its computed XLogP3 is 0.2, with one hydrogen bond donor and four hydrogen bond acceptors [1]. The compound is commercially available from multiple suppliers at ≥97% purity (specifically 96.5–100.0% by CAS specification range) and is classified under MDL Number MFCD09817507 . The pyrido[3,2-b][1,4]oxazine scaffold is recognized as a privileged structure in medicinal chemistry, with validated applications as kinase inhibitors targeting RAF, LRRK2, ALK5, and PARP7 [2][3].

Why Generic Substitution of (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol Fails: Functional Group-Dependent Reactivity in the Pyrido-Oxazine Series


The 7-position substituent on the 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold dictates the compound's synthetic utility, physicochemical properties, and downstream derivatization potential. Simply interchanging the hydroxymethyl analog (CAS 921938-81-0) with the corresponding carboxylic acid (CAS 915707-58-3), carbaldehyde (CAS 921938-80-9), aminomethyl (CAS 915707-59-4), or carbonitrile (CAS 912569-63-2) variants results in markedly different melting points (79.5–83.5 °C vs. 93–231.5 °C range), boiling points (388 °C vs. 347.9–421.1 °C range), hydrogen-bonding profiles, and LogP values . These differences impact solubility, chromatographic behavior, and compatibility with downstream reaction conditions. Furthermore, the hydroxymethyl group provides a unique synthetic handle that is orthogonal to the reactivity of acid, aldehyde, amine, or nitrile functionalities—enabling selective oxidation, activation as a leaving group, or direct participation in Mitsunobu couplings without protecting group manipulation required for competing nucleophilic sites [1]. The quantitative evidence below demonstrates that each 7-substituted analog occupies a distinct property space, and generic substitution without experimental validation introduces risk of failed reactions, altered pharmacokinetic profiles, or incompatible physicochemical characteristics in the final target molecule.

Product-Specific Quantitative Evidence Guide for (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol: Comparator-Based Differentiation Data


Melting Point Differentiation: Hydroxymethyl vs. Carboxylic Acid, Aldehyde, and Nitrile Analogs

The target compound (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol exhibits a melting point of 79.5–83.5 °C, which is substantially lower than the corresponding 7-carboxylic acid analog (231.5 °C), moderately lower than the 7-carbonitrile analog (107–109 °C), and slightly lower than the 7-carbaldehyde analog (93–94 °C) . The 126.5–152 °C melting point depression relative to the carboxylic acid analog reflects the absence of strong intermolecular hydrogen-bonding networks present in the acid dimer, translating to improved solubility in organic solvents and easier handling for solution-phase synthesis .

Physicochemical characterization Solid-state properties Purification and handling

Boiling Point and Thermal Stability Profile vs. 7-Substituted Analogs

The target compound has a boiling point of 388 °C at 760 mmHg, positioning it within a narrow thermal window relative to its closest analogs: 20.1 °C lower than the 7-carboxylic acid (421.1 °C), 19.3 °C higher than the 7-carbaldehyde (368.7 °C), 21.5 °C higher than the 7-aminomethyl (366.5 °C), and 40.1 °C higher than the 7-carbonitrile (347.9 °C) . Flash point data (188.5 °C for the target) provide an additional safety parameter for solvent selection and reaction temperature optimization .

Thermal properties Distillation and purification Reaction condition compatibility

Lipophilicity and Hydrogen-Bonding Profile: Hydroxymethyl vs. Carboxylic Acid and Aminomethyl Analogs

The target compound has a measured LogP of 0.36 (Fluorochem) and computed XLogP3 of 0.2 (PubChem), with a hydrogen bond donor count of 1 and acceptor count of 4 [1]. In contrast, the 7-carboxylic acid analog possesses 2 HBD and 5 HBA (substantially higher polarity), while the 7-aminomethyl analog has 2 HBD and 4 HBA (increased basicity). The target compound's lower HBD count and moderate LogP predict superior passive membrane permeability compared to the carboxylic acid analog, and reduced P-glycoprotein recognition risk relative to the aminomethyl analog [2].

Drug-likeness Permeability prediction Chromatographic behavior

Synthetic Versatility: Hydroxymethyl as an Orthogonal Functional Handle vs. Acid, Aldehyde, and Amine Analogs

The -CH₂OH group at the 7-position of the target compound enables three orthogonal synthetic transformations without interference with the N-methyl and ring oxygen functionalities: (i) direct oxidation to the corresponding aldehyde (CAS 921938-80-9) or carboxylic acid (CAS 915707-58-3), establishing the target as a synthetic precursor to both analogs; (ii) activation as a halide (e.g., -CH₂Cl, -CH₂Br) or sulfonate ester (-CH₂OTs, -CH₂OMs) for nucleophilic displacement; and (iii) direct participation in Mitsunobu couplings with phenols, carboxylic acids, or N-nucleophiles [1]. In contrast, the 7-carboxylic acid analog requires pre-activation (e.g., acid chloride, mixed anhydride) for amide/ester formation, the 7-carbaldehyde is susceptible to air oxidation and requires inert atmosphere handling, and the 7-aminomethyl analog necessitates orthogonal N-protection strategies for selective functionalization [1][2].

Synthetic methodology Protecting group strategy Late-stage functionalization

Scaffold Validation in Kinase Inhibitor Drug Discovery: Pyrido[3,2-b][1,4]oxazine as a Privileged Chemotype

The pyrido[3,2-b][1,4]oxazine scaffold, which constitutes the core of the target compound, has been independently validated in multiple drug discovery programs. US Patent US20120245347A1 claims 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives as dual RAF kinase and LRRK2 inhibitors [1]. WO2022013311A1 discloses pyrido-oxazine amino derivatives as ALK5 (TGF-β type I receptor) inhibitors for fibrotic diseases [2]. Zhang et al. (2023) reported hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent PARP7 inhibitors, with lead compound 18 achieving an IC₅₀ of 0.56 nM and oral bioavailability of 33.9% in mice and 45.2% in dogs [3]. The target compound, with its free hydroxymethyl group, represents the reduced, non-oxo form of this validated scaffold—providing a distinct hydrogen-bonding profile and synthetic entry point compared to the 3-oxo variants that dominate the patent literature.

Kinase inhibition Medicinal chemistry Scaffold hopping

Commercial Availability and Purity Benchmarking Across Suppliers

The target compound is commercially available from at least five independent suppliers with documented purity specifications: Thermo Fisher Scientific/Maybridge (97%, CAS range 96.5–100.0%), Apollo Scientific (97%), Fluorochem (97%), Alfa Chemistry (catalog grade), and AKSci (95%) . The convergence of purity specifications at 97% across multiple independent suppliers indicates a robust and reproducible manufacturing process. In comparison, the 7-aminomethyl analog (CAS 915707-59-4) is available at only 90% purity from Maybridge, and the 7-carboxylic acid analog (CAS 915707-58-3) at 97% . The target compound is supplied under the Maybridge brand (Thermo Fisher Scientific), which provides batch-specific certificates of analysis and is integrated into the Thermo Fisher global distribution network—ensuring consistent lead times and regulatory documentation for GLP/GMP-adjacent research environments.

Supplier comparison Purity specification Procurement reliability

Best Research and Industrial Application Scenarios for (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Kinase Inhibitor Library Synthesis via Late-Stage Diversification

The target compound's hydroxymethyl group enables rapid parallel derivatization into ether, ester, carbamate, and amine analogs without protecting group manipulation, directly supporting kinase-focused library synthesis. With the pyrido[3,2-b][1,4]oxazine scaffold validated against RAF, LRRK2, ALK5, and PARP7 [1], medicinal chemistry teams can use this building block as a central intermediate for SAR exploration, achieving 3+ distinct chemotypes from a single procurement. The 97% purity specification and multi-vendor availability ensure reproducible starting material quality across library production batches [2].

Process Chemistry Scale-Up for Oxidative Derivatization Campaigns

The target compound's favorable melting point (79.5–83.5 °C) and boiling point (388 °C) provide a wide liquid-range operational window for oxidation reactions to the corresponding aldehyde or carboxylic acid . The flash point of 188.5 °C provides a measurable safety margin for exothermic oxidation conditions (e.g., TEMPO/bleach, Swern, or Dess-Martin periodinane) compared to lower-boiling analogs . Process chemists can leverage the target as a stable, storable precursor that is converted to the more reactive aldehyde or acid on-demand, minimizing intermediate degradation and improving overall yield in multi-step sequences.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 180.20 g/mol, XLogP3 of 0.2, only 1 hydrogen bond donor, and 1 rotatable bond, the target compound satisfies all 'Rule of Three' criteria for fragment-based screening (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [1]. The balanced LogP (0.36 measured) and low HBD count make it suitable for both biochemical and biophysical screening (NMR, SPR, X-ray crystallography) at typical fragment concentrations (0.5–2 mM), where excessive polarity or HBD count would cause aggregation or non-specific binding [1]. Compared to the more polar 7-carboxylic acid analog (2 HBD) or the more basic 7-aminomethyl analog (2 HBD), the hydroxymethyl compound exhibits superior fragment-like physicochemical properties for primary screening.

Building Block Procurement for Contract Research Organizations (CROs) Supporting Multi-Client Kinase Programs

CROs managing parallel medicinal chemistry programs for multiple clients benefit from the target compound's broad synthetic utility—a single inventory item supports oxidation, Mitsunobu, and nucleophilic displacement workflows across diverse client projects . The availability from Thermo Fisher/Maybridge with batch-specific certificates of analysis and global distribution ensures consistent quality and lead times across international CRO sites, while the 97% purity reduces the need for in-house repurification prior to use in client-facing synthesis campaigns [1]. The scaffold's multi-target validation across RAF, LRRK2, ALK5, and PARP7 programs further justifies procurement as a core inventory item for kinase-focused CRO operations [2][3].

Quote Request

Request a Quote for (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.